ADPRT-IN-1 Exhibits Defined ExoS ADPRT Inhibition with Quantified Activity Against Bacterial Virulence Target
ADPRT-IN-1 demonstrates an in vitro IC50 of 20 μM against the recombinant ExoS ADPRT domain from Pseudomonas aeruginosa [1]. In contrast, clinical PARP inhibitors such as olaparib exhibit no reported inhibitory activity against bacterial ExoS ADPRT; their binding is restricted to human PARP isoforms with PARP1 SPR Kd values of 0.001 μM and no cross-reactivity with prokaryotic ADP-ribosyltransferases [2]. This differential target selectivity establishes ADPRT-IN-1 as the appropriate tool compound for ExoS-mediated virulence studies, whereas clinical PARP inhibitors are functionally inert in this assay system.
| Evidence Dimension | In vitro ExoS ADPRT domain inhibition (IC50) |
|---|---|
| Target Compound Data | 20 μM |
| Comparator Or Baseline | Clinical PARP inhibitors (olaparib, talazoparib, etc.): No reported inhibition of ExoS ADPRT |
| Quantified Difference | Target compound active; comparators inactive (no detectable inhibition in ExoS-specific assay) |
| Conditions | Recombinant P. aeruginosa PAK His6-tagged ExoS ADPRT domain expressed in E. coli; fluorescence-based assay using human GST-fused vH-Ras as substrate [1] |
Why This Matters
Researchers studying P. aeruginosa T3SS virulence mechanisms require a compound with verified activity against the ExoS ADPRT target, which clinical PARP inhibitors cannot provide.
- [1] Saleeb M, Sundin C, Aglar O, Pinto AF, Ebrahimi M, Forsberg Å, Schüler H, Elofsson M. Structure-activity relationships for inhibitors of Pseudomonas aeruginosa exoenzyme S ADP-ribosyltransferase activity. Eur J Med Chem. 2018;143:568-582. View Source
- [2] Leo E, Johannes J, Illuzzi G, et al. A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles. Cancer Res. 2018;78(13 Suppl):Abstract LB-273. View Source
